ZoledronicAcid - 118054-40-3

ZoledronicAcid

Catalog Number: EVT-1511200
CAS Number: 118054-40-3
Molecular Formula: C15H15NO3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zoledronic acid is a potent bisphosphonate compound primarily used in the treatment of various bone disorders, including osteoporosis, Paget's disease, and bone metastases associated with certain cancers. It functions by inhibiting osteoclast-mediated bone resorption, thus helping to maintain bone density and strength. The compound is chemically defined as (1-hydroxy-2-imidazol-1-yl-phosphonoethyl) phosphonic acid and is represented by the molecular formula C₅H₁₀N₂O₇P₂. It is marketed under various brand names, including Reclast and Zometa.

Source and Classification

Zoledronic acid is classified as a nitrogen-containing bisphosphonate. It is synthesized from imidazole-1-acetic acid, phosphorous acid, and phosphorus trichloride or phosphorus oxychloride, typically in a controlled laboratory setting. The compound's efficacy in clinical applications has led to its widespread use in oncology and endocrinology.

Synthesis Analysis

Methods and Technical Details

The synthesis of zoledronic acid involves several key steps:

  1. Reagents: The primary starting materials include imidazole-1-acetic acid, phosphorous acid, and phosphorus trichloride or phosphorus oxychloride.
  2. Reaction Conditions: The reaction is typically conducted without organic solvents at elevated temperatures (around 65-70 °C) for several hours. This method enhances the yield and purity of the final product while minimizing environmental hazards associated with toxic solvents like chlorobenzene .
  3. Hydrolysis: Following the initial reaction, hydrolysis occurs using hydrochloric acid or purified water to convert the intermediates into zoledronic acid.
  4. Purification: The crude product is purified through crystallization from water-miscible organic solvents, yielding a high-purity final product (up to 99.8% purity) with a substantial yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of zoledronic acid features a central phosphonic acid group attached to an imidazole ring. The specific structural formula can be represented as follows:

C5H10N2O7P2\text{C}_5\text{H}_{10}\text{N}_2\text{O}_7\text{P}_2

Key structural characteristics include:

  • A phosphonate group that contributes to its high affinity for bone tissue.
  • An imidazole ring that enhances its biological activity.
  • The presence of hydroxyl groups which are crucial for its binding properties.
Chemical Reactions Analysis

Reactions and Technical Details

Zoledronic acid participates in various chemical reactions primarily due to its phosphonic acid functionality:

  1. Complex Formation: In physiological conditions, zoledronic acid can form complexes with calcium ions, which may affect its bioavailability .
  2. Stability Studies: Various studies have focused on the stability of zoledronic acid under different conditions, including temperature variations and pH levels .

The stability of zoledronic acid is critical for its effectiveness as a therapeutic agent.

Mechanism of Action

Process and Data

Zoledronic acid exerts its pharmacological effects by inhibiting osteoclast activity—cells responsible for bone resorption. This mechanism involves:

  1. Inhibition of Farnesyl Pyrophosphate Synthase: Zoledronic acid interferes with the mevalonate pathway, leading to reduced prenylation of small GTPases essential for osteoclast function.
  2. Decrease in Osteoclast Survival: By modulating signaling pathways, zoledronic acid promotes apoptosis in osteoclasts, thereby reducing their numbers and activity in bone resorption.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zoledronic acid exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 272.24 g/mol.
  • Solubility: Highly soluble in water, which facilitates its administration via intravenous routes.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are essential for its formulation into injectable solutions used in clinical settings.

Applications

Scientific Uses

Zoledronic acid has significant applications in both clinical and research settings:

  1. Osteoporosis Treatment: It is widely prescribed for postmenopausal women to prevent fractures.
  2. Cancer Therapy: Used to manage hypercalcemia associated with malignancies and to prevent skeletal-related events in patients with bone metastases.
  3. Paget's Disease Management: Effective in reducing pain and deformity associated with this condition.

Research continues into additional therapeutic uses of zoledronic acid, including potential applications in other metabolic bone diseases .

Chemical and Pharmacological Properties of Zoledronic Acid

Structural Characteristics and Bisphosphonate Classification

Zoledronic acid (C~5~H~10~N~2~O~7~P~2~•H~2~O) is a nitrogen-containing bisphosphonate (N-BP) characterized by a central carbon atom bonded to two phosphonate groups (–PO~3~H~2~), a hydroxyl group (–OH) at the R1 position, and an imidazole ring at the R2 position. This heterocyclic nitrogen moiety confers enhanced pharmacological activity compared to non-nitrogenous bisphosphonates. The P–C–P backbone mimics endogenous inorganic pyrophosphate (PPi), enabling high-affinity binding to bone mineral surfaces while resisting enzymatic hydrolysis [1] [6].

The imidazole ring in the R2 side chain is pivotal for its potency. Its three-dimensional configuration positions the nitrogen atom optimally for interactions with hydroxyapatite (HA) and farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This structural feature places zoledronic acid among the third-generation bisphosphonates, exhibiting ~5000-fold greater antiresorptive potency than first-generation agents like etidronate [2] [6].

Table 1: Comparative Potency of Bisphosphonates

BisphosphonateRelative PotencyR2 Side Chain
Etidronate1Non-nitrogenous (CH~3~)
Tiludronate10Non-nitrogenous (Cl)
Alendronate100-500Aminoalkyl (NH~2~)
Risedronate1000Pyridinyl-N
Zoledronic Acid5000Imidazole-N

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion

Absorption: As an intravenously administered compound, zoledronic acid bypasses gastrointestinal absorption limitations inherent to oral bisphosphonates. Following IV infusion, peak plasma concentrations occur immediately. Plasma concentrations decline rapidly in a triphasic manner: an initial half-life of 0.24 hours, followed by intermediate (t~½~ = 1.87 hours) and terminal elimination phases (t~½~ = 146 hours). Less than 1% of peak concentrations remain 24 hours post-infusion, with no accumulation observed after repeated dosing [1] [3].

Distribution: Plasma protein binding is low (22–53%), facilitating efficient distribution to bone surfaces. Approximately 55% of the administered dose binds preferentially to sites of active bone remodeling via chemisorption to hydroxyapatite. Zoledronic acid exhibits the highest mineral affinity among bisphosphonates, surpassing alendronate and ibandronate due to its R2 imidazole configuration [1] [4].

Metabolism: Zoledronic acid undergoes no hepatic metabolism. In vitro studies confirm it is not a substrate for cytochrome P450 enzymes. The absence of metabolic transformations simplifies its pharmacokinetic profile [1] [6].

Excretion: Renal clearance is the primary elimination pathway for unbound drug. Within 24 hours, 38% ± 13% of the dose is excreted unchanged in urine, predominantly via glomerular filtration. Renal clearance correlates moderately with creatinine clearance (r = 0.5; p < 0.001), necessitating dose adjustments in renal impairment. No drug is detectable in urine beyond 24–48 hours, reflecting complete skeletal uptake or excretion [3] [6] [8].

Table 2: Key Physicochemical and Pharmacokinetic Parameters

ParameterValueMethod/Notes
Molecular Weight272.09 g/mol (anhydrous)C~5~H~10~N~2~O~7~P~2~
LogP (Partition Coeff.)−2.9High hydrophilicity
Plasma Protein Binding22–53%Concentration-independent
Bone Uptake55% of administered dosePreferential at remodeling sites
Renal Excretion (0–24 h)38% ± 13%Unchanged drug
Terminal Half-life146 hoursReflects slow skeletal release

Bone Affinity and Hydroxyapatite Binding Mechanisms

Zoledronic acid’s bone-targeting capability stems from its high affinity for calcium ions in hydroxyapatite (Ca~10~(PO~4~)~6~(OH)~2~). Raman microspectroscopy studies reveal that its binding involves:

  • Ion Exchange: Phosphate groups (–PO~3~) displace inorganic phosphate (PO~4~^3−^) in the HA lattice, forming stable P–O–Ca bonds [4].
  • Crystal Integration: The R1 hydroxyl group coordinates with calcium ions in HA surface defects, enhancing adsorption kinetics.
  • Three-Dimensional Interactions: The imidazole ring’s orientation facilitates hydrogen bonding (N–H···O) with surface oxygen atoms of HA, a unique feature among N-BPs [4] [7].

Binding affinity studies rank zoledronic acid highest among bisphosphonates due to synergistic effects:

  • The P–C–P backbone provides foundational affinity (K~d~ = 10^−6^ M).
  • The imidazole ring’s spatial configuration increases binding strength 10-fold over risedronate [4].

Impact on Bone Mineral Properties:Zoledronic acid adsorption modifies bone physicochemical properties:

  • Crystallinity: Reduces carbonate substitution (ν~1~ PO~4~^3−^ peak shifts from 960 to 963 cm^−1^ in Raman spectra), increasing HA crystal maturity [4].
  • Mineralization Density: Upregulates mineral-to-collagen ratios (ν~2~ PO~4~^3−^/amide III ratio increases by 15%), enhancing microhardness at resorption sites [4].
  • Resorption Inhibition: Bound zoledronic acid internalized by osteoclasts inhibits FPPS, disrupting prenylation of GTPases (e.g., Rab, Rho) and inducing osteoclast apoptosis [1] [2].

Table 3: Hydroxyapatite Binding Affinity of Bisphosphonates

BisphosphonateRelative Binding AffinityCritical Molecular Feature
Clodronate1Non-nitrogenous P–C–P backbone
Risedronate100Pyridinyl-N at R2
Alendronate500Aminoalkyl chain at R2
Zoledronic Acid1000Imidazole ring orientation (N–H···O)

Properties

CAS Number

118054-40-3

Product Name

ZoledronicAcid

Molecular Formula

C15H15NO3S

Synonyms

Zoledronic acid 1-hydrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.